Ethyl 2-(4-aminopiperazin-1-yl)acetate
CAS No.: 158773-35-4
Cat. No.: VC0120500
Molecular Formula: C8H17N3O2
Molecular Weight: 187.243
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 158773-35-4 |
|---|---|
| Molecular Formula | C8H17N3O2 |
| Molecular Weight | 187.243 |
| IUPAC Name | ethyl 2-(4-aminopiperazin-1-yl)acetate |
| Standard InChI | InChI=1S/C8H17N3O2/c1-2-13-8(12)7-10-3-5-11(9)6-4-10/h2-7,9H2,1H3 |
| Standard InChI Key | VFBJPHFLHRKYMT-UHFFFAOYSA-N |
| SMILES | CCOC(=O)CN1CCN(CC1)N |
Introduction
Ethyl 2-(4-aminopiperazin-1-yl)acetate is a chemical compound with the molecular formula C8H17N3O2. It is a derivative of piperazine, a heterocyclic amine, which is commonly used in various pharmaceutical applications due to its versatility in forming complexes with other molecules. This compound is of interest in organic chemistry and medicinal chemistry due to its potential as a precursor or intermediate in the synthesis of more complex molecules.
Synthesis and Applications
Ethyl 2-(4-aminopiperazin-1-yl)acetate can be synthesized through various organic reactions involving piperazine derivatives. The presence of an amino group on the piperazine ring allows for further functionalization, making it a useful intermediate in the synthesis of compounds with potential biological activity.
Synthesis Pathway
-
Starting Materials: Piperazine derivatives can be modified to introduce an amino group at the 4-position.
-
Reaction Conditions: The synthesis typically involves nucleophilic substitution or alkylation reactions to attach the ethyl acetate moiety to the piperazine ring.
Potential Applications
-
Pharmaceuticals: Piperazine derivatives are known for their use in various drugs, including antipsychotics and antihistamines. Ethyl 2-(4-aminopiperazin-1-yl)acetate could serve as a precursor for synthesizing novel therapeutic agents.
-
Chemical Intermediates: Its reactivity makes it suitable for further modification to create complex molecules with specific properties.
Data Table: Comparison of Related Compounds
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume